1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a specialty product for proteomics research . It has a molecular weight of 344.23 and a molecular formula of C10H11Cl2NO4S2 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are antihistamines .Physical and Chemical Properties Analysis
The predicted physical and chemical properties of this compound include a melting point of approximately 199.05° C, a boiling point of approximately 525.9° C at 760 mmHg, a density of approximately 1.6 g/cm3, and a refractive index of n 20D 1.63 .Scientific Research Applications
Anticancer Potential
- A study explored the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating their potential as anticancer agents. This research highlighted the significant anticancer activity of certain compounds in this class (Rehman et al., 2018).
Antimicrobial Activity
- Another research focused on the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants. The study found considerable antimicrobial activities in some of these compounds, highlighting their potential in agricultural applications (Vinaya et al., 2009).
Nanomagnetic Reusable Catalyst
- The synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, was investigated using piperidine-4-carboxylic acid (PPCA). This catalyst showed efficient synthesis capabilities for certain chemical derivatives, indicating its potential in chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Sulfonyl Hydrazones
- Research on the synthesis of novel sulfonyl hydrazones with piperidine derivatives was conducted. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, showing promising results in both areas (Karaman et al., 2016).
Beta(3) Agonists
- A series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated as beta(3)-adrenergic receptor agonists. This research highlighted the potential of these compounds in developing treatments for conditions related to beta(3) receptors (Hu et al., 2001).
Antibacterial Agent
- The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including those with a sulfinyl or sulfonyl group, was explored for their potential as antibacterial agents (Miyamoto et al., 1987).
Butyrylcholinesterase Inhibition
- A study synthesized a new series of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated them for butyrylcholinesterase (BChE) enzyme inhibition. These compounds were also subjected to molecular docking studies (Khalid et al., 2016).
Antibacterial Potentials of Acetamide Derivatives
- Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed their moderate antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Molecular Docking Studies
- Another study synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and conducted molecular docking to examine their binding interactions with AChE and BChE human proteins. This research provided insights into the compounds' potential as enzyme inhibitors (Khalid, Rehman & Abbasi, 2014).
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, the discovery of new piperidine derivatives with therapeutic potential, and further exploration of the biological activity and pharmacological applications of these compounds .
Properties
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-8-5-7(9(12)18-8)19(16,17)13-3-1-6(2-4-13)10(14)15/h5-6H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHHDOIAUKMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.